molecular formula C9H9BrO2 B025771 Methyl 3-bromo-4-methylbenzoate CAS No. 104901-43-1

Methyl 3-bromo-4-methylbenzoate

Cat. No.: B025771
CAS No.: 104901-43-1
M. Wt: 229.07 g/mol
InChI Key: MASRAGFWFYHMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-methylbenzoate: is an aromatic ester with the chemical formula C9H9BrO2 . It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Safety and Hazards

Methyl 3-bromo-4-methylbenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Methyl 3-bromo-4-methylbenzoate may be used in the preparation of various compounds. For instance, it may be used in the preparation of 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . It may also be used as a starting material in the total synthesis of (-)-martinellic acid .

Biochemical Analysis

Biochemical Properties

It is known that aromatic esters like Methyl 3-bromo-4-methylbenzoate can undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that it may interact with enzymes and other biomolecules that facilitate such reactions.

Cellular Effects

It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 38-44°C and a boiling point of 266.9°C at 760 mmHg . This suggests that it is stable under normal laboratory conditions.

Dosage Effects in Animal Models

It is known that brominated compounds can have various effects in animals, including toxic or adverse effects at high doses .

Metabolic Pathways

It is known that it can undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that it may interact with enzymes or cofactors involved in these reactions.

Transport and Distribution

It is known that it is soluble in dimethyl sulfoxide , suggesting that it may be transported and distributed via this solvent.

Subcellular Localization

It is known that it is soluble in dimethyl sulfoxide , suggesting that it may localize in areas of the cell where this solvent is present.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Suzuki Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Suzuki Coupling: Biaryl compounds.

Properties

IUPAC Name

methyl 3-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASRAGFWFYHMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426758
Record name methyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104901-43-1
Record name Methyl 3-bromo-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104901-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-bromo-4-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2.0 g (9.3 mmol) of 3-bromo-4-methylbenzoic acid in 25 mL of dichloromethane was added 5.6 mL (11.2 mmol) of oxalyl chloride and 100 μL of N,N-dimethylformamide. The resultant mixture was stirred at ambient temperature for 2 hours, concentrated in vacuo, and the residue suspended in methanol. The solution was concentrated in vacuo and the residue purified by flash column chromatography (biotage) using 5% ethyl acetate/hexanes as eluent to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 8.23 (s, 1H), 7.90 (d, 1H, J=8 Hz), 7.33 (d, 1H, J=8 Hz), 3.94 (s, 3H), 2.48 (s, 3H). HPLC/MS (ESI) m/z (M+H)=231.0 (3.63 min).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 3-bromo-4-methylbenzoic acid (2.0 g, 9.30 mmol) in methanol (20 ml) was treated with sulfuric acid (0.04 ml) and the reaction mixture was stirred at 60° C. for 42 hours. The reaction mixture was concentrated and the residue was taken up in ethyl acetate. The organic solution was washed with sat'd NaHCO3(aq.), dried (MgSO4), filtered, and concentrated to give the title compound as an orange oil which was suitable for use without further purification (2.25 g, quant.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-4-methylbenzoic acid (20 g, 93.00 mmol, 1.00 equiv) and sulfuric acid (20 mL) in methanol (100 mL) was stiffed overnight at 80° C. The mixture was then concentrated under reduced pressure and the residue was diluted with 500 mL of ethyl acetate. The resulting mixture was washed with 3×200 mL of water, 1×200 mL of sodium bicarbonate (aq), followed by 1×200 mL of brine. The organic phase was dried over anhydrous sodium sulfate, concentrated under reduced pressure, and dried to yield 20 g (94%) of the title compound as a dark red oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
94%

Synthesis routes and methods IV

Procedure details

A mixture of 3-bromo-4-methylbenzoic acid (40 g, 0.186 mol) and SOCl2 (88 g, 0.74 mol) in methanol (600 mL) was refluxed for 12 h. The solvent was distilled off and the crude residue was diluted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 10% NaHCO3 solution, water, brine and dried. The solvent was removed under vacuum to give methyl-3-bromo-4-methylbenzoate (40 g, 95%) as a solid.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

n.m.r. δ values include 2.40 (s, 3 H), 3.90 (s, 3 H), 7.25 (d, 1 H), 7.80 (d, 1 H), 8.15 (s, 1 H), from 3-bromo4-methylbenzoic acid (2.63 g) and acetyl chloride(1.8 mL).
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.